Cas no 1537889-09-0 (JWH-122 N-Pentanoic Acid)

JWH-122 N-Pentanoic Acid 化学的及び物理的性質

名前と識別子

-

- JWH-122 N-Pentanoic Acid

- MAM2201 5-Pentanoic acid metabolite solution

- MAM2201 N-pentanoic acid metabolite

- CXHVTSVFMMQERU-UHFFFAOYSA-N

- JWH-122 N-pentaoic acid metabolite

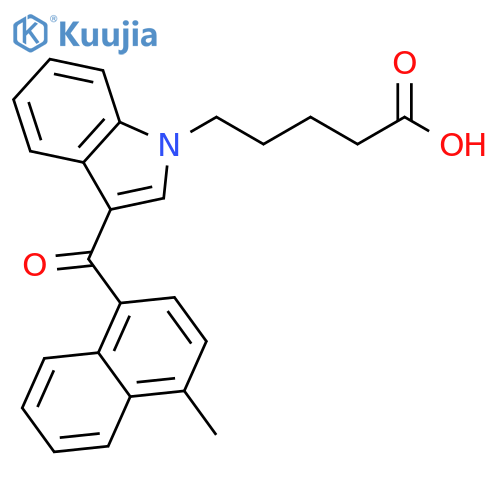

- 1H-Indole-1-pentanoic acid, 3-[(4-methyl-1-naphthalenyl)carbonyl]-

-

- インチ: 1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)

- InChIKey: CXHVTSVFMMQERU-UHFFFAOYSA-N

- SMILES: N1(CCCCC(O)=O)C2=C(C=CC=C2)C(C(C2=C3C(C=CC=C3)=C(C)C=C2)=O)=C1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 29

- 回転可能化学結合数: 7

JWH-122 N-Pentanoic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72492-10mg |

MAM2201 N-pentanoic acid metabolite |

1537889-09-0 | 98% | 10mg |

¥4762.00 | 2022-04-26 | |

| TRC | J211415-25mg |

JWH-122 N-Pentanoic Acid |

1537889-09-0 | 25mg |

$ 1515.00 | 2022-06-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-105-1ML |

1537889-09-0 | 1ML |

¥2251.76 | 2023-01-16 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | J211415-25mg |

JWH-122 N-Pentanoic Acid |

1537889-09-0 | 25mg |

¥16800.00 | 2023-09-15 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72492-1mg |

MAM2201 N-pentanoic acid metabolite |

1537889-09-0 | 98% | 1mg |

¥1340.00 | 2022-04-26 | |

| AN HUI ZE SHENG Technology Co., Ltd. | S-105-1ml |

JWH-122 N-Pentanoic Acid |

1537889-09-0 | 1ml |

¥2251.76 | 2023-09-15 | ||

| 1PlusChem | 1P01E2SZ-10mg |

JWH-122N-PentanoicAcid |

1537889-09-0 | ≥98% | 10mg |

$525.00 | 2024-06-20 | |

| 1PlusChem | 1P01E2SZ-1mg |

JWH-122N-PentanoicAcid |

1537889-09-0 | ≥98% | 1mg |

$166.00 | 2024-06-20 | |

| 1PlusChem | 1P01E2SZ-5mg |

JWH-122N-PentanoicAcid |

1537889-09-0 | ≥98% | 5mg |

$342.00 | 2024-06-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-105-1ML |

JWH-122 N-Pentanoic Acid |

1537889-09-0 | 1ml |

¥2319.31 | 2023-10-30 |

JWH-122 N-Pentanoic Acid 関連文献

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

JWH-122 N-Pentanoic Acidに関する追加情報

JWH-122 N-Pentanoic Acid: A Comprehensive Overview

The compound JWH-122 N-Pentanoic Acid (CAS No: 1537889-09-0) is a synthetic molecule that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of synthetic cannabinoids, which are known for their ability to interact with cannabinoid receptors in the body. The N-Pentanoic Acid moiety in its structure plays a crucial role in determining its pharmacological activity and stability.

Recent studies have highlighted the importance of JWH-122 N-Pentanoic Acid in understanding the mechanisms of action of synthetic cannabinoids. Researchers have focused on its ability to modulate cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are critical for various physiological processes, including pain regulation, inflammation, and neuroprotection. The CAS No: 1537889-09-0 identifier is essential for referencing this compound in scientific literature and regulatory databases, ensuring accurate identification and tracking.

The synthesis of JWH-122 N-Pentanoic Acid involves a multi-step chemical process that requires precise control over reaction conditions to achieve high purity and yield. The molecule's structure, characterized by a pentyl chain attached to a carboxylic acid group, contributes to its lipophilicity, which is a key factor in its bioavailability and pharmacokinetics. This property makes it an interesting candidate for drug delivery systems, where controlled release and targeting are paramount.

One of the most promising applications of JWH-122 N-Pentanoic Acid lies in its potential as a therapeutic agent. Preclinical studies have demonstrated its efficacy in reducing chronic pain models, particularly in conditions where traditional analgesics are less effective. The compound's ability to act as a CB1 receptor antagonist has also been explored in the context of neurodegenerative diseases, such as Alzheimer's disease, where modulation of cannabinoid signaling may offer protective benefits.

In addition to its pharmacological applications, JWH-122 N-Pentanoic Acid has been studied for its role in material science. Its structural properties make it a suitable candidate for use in polymer chemistry, where it can serve as a building block for creating novel materials with tailored mechanical and thermal properties. This dual functionality underscores the versatility of this compound across diverse scientific disciplines.

From an analytical standpoint, the characterization of JWH-122 N-Pentanoic Acid has been enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, which are critical for ensuring reproducibility in research and development.

As the scientific community continues to explore the potential of JWH-122 N-Pentanoic Acid, collaborations between academia and industry are expected to drive innovation in its application across various fields. The compound's unique properties, combined with ongoing advancements in synthetic chemistry and pharmacology, position it as a valuable tool for addressing unmet medical needs and advancing material science.

1537889-09-0 (JWH-122 N-Pentanoic Acid) Related Products

- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)

- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)

- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)

- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

- 105283-60-1(4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride)

- 1332529-35-7(6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)

- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)

- 2126161-35-9(6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)

- 1021106-77-3(N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide)

- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)